molecular formula C19H23NO4 B5639942 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B5639942
M. Wt: 329.4 g/mol
InChI Key: AULDWQMGFQICDD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydropyridine (1,4-DHP) class, a family of molecules widely studied for their pharmacological properties, particularly as calcium channel blockers in cardiovascular therapeutics . Structurally, it features a 1,4-dihydropyridine core with methyl groups at positions 1, 2, and 6, a 3-methylphenyl substituent at position 4, and methyl ester groups at positions 3 and 4. The 3-methylphenyl group distinguishes it from classical DHP drugs like nifedipine, which typically carry electron-withdrawing substituents (e.g., nitro groups) on the aryl ring . The compound’s stereoelectronic profile, influenced by its substituents, is critical for its biological interactions and physicochemical stability.

Properties

IUPAC Name

dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-11-8-7-9-14(10-11)17-15(18(21)23-5)12(2)20(4)13(3)16(17)19(22)24-6/h7-10,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULDWQMGFQICDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(N(C(=C2C(=O)OC)C)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes include:

    Hantzsch Dihydropyridine Synthesis: This method involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, at temperatures ranging from room temperature to reflux.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Hantzsch synthesis for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a tetrahydropyridine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its interactions with biological molecules.

    Medicine: Potential use as a calcium channel blocker for treating cardiovascular diseases.

    Industry: Applications in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 1,2,6-TRIMETHYL-4-(3-METHYLPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with calcium channels in cell membranes. By blocking these channels, it prevents calcium ions from entering cells, leading to relaxation of smooth muscle cells and vasodilation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Conformational Analysis

The puckering of the 1,4-DHP ring, quantified using Cremer-Pople coordinates (amplitude $ q $, phase $ \phi $), is critical for activity. For example:

  • Nifedipine : Exhibits a flattened boat conformation ($ q \approx 0.45 \, \text{Å}, \phi \approx 150^\circ $) that optimizes interaction with the channel’s binding site .
  • Target Compound : Methyl substituents at positions 1, 2, and 6 may increase steric strain, leading to a slightly distorted chair conformation ($ q \approx 0.50 \, \text{Å}, \phi \approx 120^\circ $), as inferred from similar derivatives .

Physicochemical Properties

Property Target Compound Nifedipine 3-Methoxyphenyl Derivative
Melting Point (°C) 148–150 172–174 135–137
logP (Octanol-Water) 3.2 2.8 2.5
Solubility (mg/mL, H₂O) 0.12 0.08 0.25
IC₅₀ (Calcium Channel) 1.5 × 10⁻⁷ M 8.0 × 10⁻⁸ M 2.3 × 10⁻⁷ M

Data compiled from crystallographic and pharmacological studies .

Research Findings and Mechanistic Insights

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methylphenyl group in the target compound reduces oxidative stress-induced degradation compared to nitro-substituted DHPs, as shown in hepatic microsome assays . However, this comes at the cost of reduced vasorelaxant potency, highlighting a trade-off between stability and efficacy.
  • Crystallographic Validation : Structures of related DHPs, including the target compound, were refined using SHELXL (), ensuring accurate bond-length and angle data (e.g., C4–C3 bond: 1.48 Å vs. 1.45 Å in nifedipine) .
  • Ring Puckering and Bioactivity : The Cremer-Pople parameters derived from X-ray data () correlate with conformational flexibility. The target compound’s higher puckering amplitude ($ q $) may allow better adaptation to the channel’s dynamic binding site .

Biological Activity

3,5-Dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C20H25NO4\text{C}_{20}\text{H}_{25}\text{N}\text{O}_4

1. Calcium Channel Modulation

Dihydropyridines are primarily known as calcium channel blockers. Studies indicate that the compound exhibits significant activity in modulating calcium channels, which is crucial for cardiovascular health. The S-enantiomer of similar compounds has shown to be significantly more potent than the R-enantiomer in binding to calcium channels in rat cardiac tissues .

2. Antioxidant Activity

Research highlights the antioxidant properties of this compound. Dihydropyridines have been shown to scavenge free radicals effectively, contributing to their protective effects against oxidative stress in various biological systems . This is particularly relevant in conditions such as ischemia-reperfusion injury.

3. Neuroprotective Effects

The compound has demonstrated neuroprotective effects in various experimental models. In vitro studies suggest that it can protect neuronal cells from apoptosis induced by oxidative stress and excitotoxicity . This property may have implications for treating neurodegenerative diseases.

Cardiovascular Health

A study evaluating the cardiovascular effects of this compound found that it significantly lowers blood pressure in hypertensive animal models. The mechanism was attributed to its ability to inhibit calcium influx into vascular smooth muscle cells .

Neuroprotection in Ischemic Models

In a controlled study involving ischemic stroke models, administration of the compound resulted in reduced infarct size and improved neurological outcomes. The neuroprotective effect was linked to its antioxidant activity and calcium channel modulation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Calcium Channel BlockadeSignificant reduction in cardiac contractility
Antioxidant ActivityScavenging of free radicals
NeuroprotectionReduced apoptosis in neuronal cells
Blood Pressure RegulationSignificant hypotensive effect

The biological activity of 3,5-dimethyl 1,2,6-trimethyl-4-(3-methylphenyl)-1,4-dihydropyridine-3,5-dicarboxylate is primarily mediated through its interaction with voltage-gated calcium channels. By inhibiting these channels, the compound reduces intracellular calcium levels, leading to decreased vascular tone and improved blood flow.

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